3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chloromethyl group at the 3-position and a nitro group at the 6-position. It is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate, which is then treated with phosphorus oxychloride (POCl3) to yield the desired product . This method is efficient and provides good yields of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as methylamine, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Amino Derivatives: Formed by the reduction of the nitro group.
Oxidized Derivatives: Formed by oxidation reactions.
Scientific Research Applications
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects . Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with a trifluoromethyl group instead of a chloromethyl group.
3-(Methyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine: Similar but with a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a chloromethyl and a nitro group, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClN4O2 |
---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
3-(chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-7-10-9-6-2-1-5(12(13)14)4-11(6)7/h1-2,4H,3H2 |
InChI Key |
LDBWXFIMBDFXBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.